4'-Bromo-[1,1'-biphenyl]-2-ol
Overview
Description
4’-Bromo-[1,1’-biphenyl]-2-ol: is an organic compound with the molecular formula C12H9BrO It is a derivative of biphenyl, where a bromine atom is substituted at the 4’ position and a hydroxyl group at the 2 position
Mechanism of Action
Target of Action
It has been observed that similar brominated biphenyl compounds interact with cytochrome p-450-dependent monooxygenases in rat hepatic microsomes . These enzymes play a crucial role in the metabolism of various substances within the body.
Mode of Action
It has been reported that 4-bromobiphenyl, a similar compound, undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene . This suggests that 4’-Bromo-[1,1’-biphenyl]-2-ol may also undergo similar reactions.
Biochemical Pathways
The interaction of similar brominated biphenyl compounds with cytochrome p-450-dependent monooxygenases suggests that they may influence the metabolic pathways associated with these enzymes .
Pharmacokinetics
The compound’s molecular weight (233104) and its boiling point (310 °C) suggest that it may have significant bioavailability .
Result of Action
The reduction of similar brominated biphenyl compounds to biphenyl in certain environments suggests that they may have significant chemical reactivity .
Action Environment
The action, efficacy, and stability of 4’-Bromo-[1,1’-biphenyl]-2-ol can be influenced by various environmental factors. For instance, the compound’s reduction to biphenyl has been observed in cationic micelles, suggesting that the presence of certain chemical environments can influence its reactivity . Additionally, the compound’s stability may be affected by temperature, as suggested by its boiling point .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the common methods to synthesize 4’-Bromo-[1,1’-biphenyl]-2-ol involves the Suzuki-Miyaura coupling reaction.
Gomberg Reaction: Another method involves the Gomberg reaction, where para-bromoaniline reacts with benzene.
Industrial Production Methods: Industrial production methods for 4’-Bromo-[1,1’-biphenyl]-2-ol are not extensively documented, but they likely involve optimized versions of the laboratory-scale synthetic routes mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4’-Bromo-[1,1’-biphenyl]-2-ol can undergo various substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The hydroxyl group in the compound can participate in oxidation and reduction reactions, forming different derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to create a basic environment for the reactions.
Major Products:
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 4’-Bromo-[1,1’-biphenyl]-2-ol is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Pharmacological Research: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Industry:
Comparison with Similar Compounds
4-Bromobiphenyl: Similar structure but lacks the hydroxyl group, making it less reactive in certain types of reactions.
4’-Hydroxybiphenyl: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness: 4’-Bromo-[1,1’-biphenyl]-2-ol is unique due to the presence of both the bromine and hydroxyl groups, which provide a combination of reactivity and functionality not found in its similar compounds .
Properties
IUPAC Name |
2-(4-bromophenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOWIHIGUHWAMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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